molecular formula C6H12FNO B13419165 n,n-Diethyl-2-fluoroacetamide CAS No. 364-92-1

n,n-Diethyl-2-fluoroacetamide

Cat. No.: B13419165
CAS No.: 364-92-1
M. Wt: 133.16 g/mol
InChI Key: KCACDSBMGBWIET-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-fluoroacetamide: is an organic compound with the molecular formula C6H12FNO It is a derivative of acetamide, where the hydrogen atom in the acetamide group is replaced by a fluorine atom, and the nitrogen atom is substituted with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-fluoroacetamide typically involves the reaction of diethylamine with fluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Diethylamine+Fluoroacetyl chlorideThis compound+HCl\text{Diethylamine} + \text{Fluoroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Diethylamine+Fluoroacetyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-fluoroacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases to yield diethylamine and fluoroacetic acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can potentially undergo such reactions under suitable conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines can be used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Hydrolysis: Diethylamine and fluoroacetic acid.

Scientific Research Applications

N,N-Diethyl-2-fluoroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-fluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethyl groups provide hydrophobic interactions, enhancing the binding affinity of the compound to its targets.

Comparison with Similar Compounds

  • N,N-Diethyl-2,2,2-trifluoroacetamide
  • N,N-Diethyl-2-chloroacetamide
  • N,N-Diethyl-2-bromoacetamide

Comparison: N,N-Diethyl-2-fluoroacetamide is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its trifluoro, chloro, and bromo counterparts. The single fluorine atom provides a balance between reactivity and stability, making it suitable for specific applications where other halogenated derivatives may be too reactive or too stable.

Properties

CAS No.

364-92-1

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

N,N-diethyl-2-fluoroacetamide

InChI

InChI=1S/C6H12FNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3

InChI Key

KCACDSBMGBWIET-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CF

Origin of Product

United States

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